molecular formula C11H13NS B14488577 (2-Isothiocyanato-2-methylpropyl)benzene CAS No. 65068-82-8

(2-Isothiocyanato-2-methylpropyl)benzene

Cat. No.: B14488577
CAS No.: 65068-82-8
M. Wt: 191.29 g/mol
InChI Key: GGVWEPALVAYPRK-UHFFFAOYSA-N
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Description

(2-Isothiocyanato-2-methylpropyl)benzene is a chemical compound of interest in organic synthesis and pharmacological research. As an isothiocyanate derivative, it is characterized by the reactive -N=C=S functional group, which allows it to act as an electrophile in reactions with various nucleophiles. This reactivity makes isothiocyanates valuable building blocks for constructing nitrogen- and sulfur-containing heterocycles, such as quinazolines, pyrimidines, and oxazine derivatives, which are core structures in many bioactive molecules . In a research context, isothiocyanates are extensively studied for their potential biological activities. Analogous compounds, like 2-phenethyl isothiocyanate (PEITC), have been investigated in clinical trials for their role in modulating detoxification enzymes like glutathione S-transferases (GSTs), which could have implications for chemoprevention strategies . The specific research applications and mechanistic action of (2-Isothiocyanato-2-methylpropyl)benzene are likely to be explored in similar biochemical and pharmacological contexts, potentially involving enzyme inhibition or the induction of phase II detoxification pathways. Researchers are encouraged to consult the scientific literature for the latest peer-reviewed studies on this compound. This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

65068-82-8

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

(2-isothiocyanato-2-methylpropyl)benzene

InChI

InChI=1S/C11H13NS/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

GGVWEPALVAYPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N=C=S

Origin of Product

United States

Synthetic Methodologies for 2 Isothiocyanato 2 Methylpropyl Benzene

Strategies for Precursor Synthesis

The primary precursor for (2-Isothiocyanato-2-methylpropyl)benzene is the primary amine, 2-methyl-1-phenylpropan-2-amine. Several synthetic strategies can be employed to obtain this intermediate, including amination routes, halogenation followed by transformation, and the generation of isocyanide intermediates.

Amination Routes to Corresponding Primary Amines

Direct amination methods and rearrangement reactions are prominent in the synthesis of 2-methyl-1-phenylpropan-2-amine.

One notable approach involves the Curtius rearrangement , a versatile method for converting carboxylic acids to primary amines with the loss of one carbon atom. nih.govwikipedia.org A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds starting from substituted benzyl (B1604629) halides. The process begins with the reaction of a substituted benzyl halide with isobutyronitrile (B166230) in the presence of a base to form 2-methyl-1-substituted phenyl-2-butyronitrile. This intermediate then undergoes hydrolysis to the corresponding carboxylic acid, which is subsequently subjected to a Curtius rearrangement, followed by catalytic hydrogenation to yield the desired primary amine. google.com The Curtius rearrangement proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate that is then hydrolyzed to the amine. nih.govwikipedia.org

The Ritter reaction provides another viable route. This reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. wikipedia.orgorganic-chemistry.org For the synthesis of 2-methyl-1-phenylpropan-2-amine, neophyl alcohol (2-methyl-1-phenyl-2-propanol) can be reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. ias.ac.in

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones. wikipedia.org While the Leuckart reaction of 1-phenyl-2-propanone is commonly used to synthesize amphetamine, modifications would be necessary to produce the tertiary carbon-containing amine required for (2-Isothiocyanato-2-methylpropyl)benzene. nih.govmdpi.commdma.chbbgate.com This would involve starting with a ketone precursor, 1-phenyl-2-methyl-2-propanone.

Reductive amination of 1-phenyl-2-propanone is a well-documented method for producing amphetamine and methamphetamine. nih.govyoutube.comwikipedia.org To synthesize 2-methyl-1-phenylpropan-2-amine, the starting ketone would need to be 1-phenyl-2-methyl-2-propanone. The reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine source (like ammonia (B1221849) for a primary amine), followed by reduction. masterorganicchemistry.com

Halogenation and Subsequent Transformation Strategies

This strategy involves the initial introduction of a halogen atom to the neophyl scaffold, followed by nucleophilic substitution with an amine source. The primary halide precursor of interest is (2-chloro-2-methylpropyl)benzene.

Generation of Isocyanide Intermediates

The synthesis of the isocyanide intermediate, (2-isocyano-2-methylpropyl)benzene, can be achieved from the corresponding primary amine, 2-methyl-1-phenylpropan-2-amine. This transformation is a key step in certain synthetic pathways and can be accomplished through various methods.

Isothiocyanate Formation Reactions

Once the precursor primary amine, 2-methyl-1-phenylpropan-2-amine, is obtained, the final step is its conversion to (2-Isothiocyanato-2-methylpropyl)benzene. The most common methods for this transformation utilize thiophosgene (B130339) or carbon disulfide.

Protocols Utilizing Thiophosgene and Its Derivatives

Thiophosgene (CSCl₂) is a highly reactive and effective reagent for the synthesis of isothiocyanates from primary amines. researchgate.netwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of thiophosgene makes it suitable for a wide range of primary amines. researchgate.net

ReagentDescription
**Thiophosgene (CSCl₂) **A highly reactive, though toxic, reagent for the direct conversion of primary amines to isothiocyanates.
Derivatives Less common, but can offer advantages in handling and reactivity.

Carbon Disulfide-Based Methods

An alternative and often milder approach to isothiocyanate synthesis involves the use of carbon disulfide (CS₂). nih.govresearchgate.netresearchgate.netnih.gov In this two-step, one-pot procedure, the primary amine is first treated with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

A variety of desulfurizing agents can be employed in the second step, each with its own advantages in terms of reaction conditions and substrate scope.

Desulfurizing AgentReaction Conditions
Tosyl chloride Often used for its efficiency and broad applicability.
Hydrogen peroxide A greener alternative, effective for certain substrates.
Iodine A common and effective reagent for this transformation.
Lead(II) nitrate A classical reagent for dithiocarbamate decomposition.
Ethyl chloroformate Another effective reagent for promoting the elimination of H₂S.

Despite a comprehensive search for scientific literature, detailed research findings and data specifically concerning the synthetic methodologies for "(2-Isothiocyanato-2-methylpropyl)benzene" are not available in the public domain. The existing literature focuses on general methods for the synthesis of isothiocyanates from various primary amines, rather than providing specific details, data tables, and research findings for this particular compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "(2-Isothiocyanato-2-methylpropyl)benzene" as requested. An article based on generalized methods would not meet the explicit requirement of focusing exclusively on the specified compound.

To provide a comprehensive and accurate article as per the instructions, specific studies detailing the "Elemental Sulfur Mediated Isothiocyanation," "One-Pot and Multicomponent Synthesis Approaches," "Mechanistic Considerations," "Optimization of Reaction Parameters," and "Scalability" for the synthesis of "(2-Isothiocyanato-2-methylpropyl)benzene" would be required. In the absence of such dedicated research, generating the requested content would lead to speculation and inaccuracies, violating the core principles of scientific communication.

Chemical Reactivity and Transformation Pathways of 2 Isothiocyanato 2 Methylpropyl Benzene

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of isothiocyanates. The electron-deficient carbon of the N=C=S group readily accepts a pair of electrons from a nucleophile, leading to the formation of a tetrahedral intermediate which then typically protonates to yield a stable addition product.

Reactivity with Amine Functionalities

The reaction of isothiocyanates with primary and secondary amines is a well-established method for the synthesis of thiourea (B124793) derivatives. It is therefore highly probable that (2-Isothiocyanato-2-methylpropyl)benzene would react with various amine functionalities. The lone pair of electrons on the nitrogen atom of an amine would attack the central carbon of the isothiocyanate. This reaction is generally efficient and forms the basis for many applications of isothiocyanates in chemical and biological sciences. While no specific studies have been published for (2-Isothiocyanato-2-methylpropyl)benzene, the general reaction is expected to proceed as follows:

Reactant 1Reactant 2Product
(2-Isothiocyanato-2-methylpropyl)benzenePrimary Amine (R-NH₂)N-(2-methyl-1-phenylpropan-2-yl)-N'-alkylthiourea
(2-Isothiocyanato-2-methylpropyl)benzeneSecondary Amine (R₂NH)N-(2-methyl-1-phenylpropan-2-yl)-N',N'-dialkylthiourea

Reactions with Alcohol and Thiol Nucleophiles

Alcohols and thiols can also act as nucleophiles in reactions with isothiocyanates, although they are generally less reactive than amines. The reaction with alcohols yields thiocarbamates, while the reaction with thiols produces dithiocarbamates. The greater nucleophilicity of the sulfur atom in thiols makes them more reactive towards isothiocyanates compared to their alcohol counterparts. For phenethyl isothiocyanate, a structurally similar compound, it has been noted that its electrophilic carbon center can react with cellular nucleophiles such as thiols.

A summary of the expected, yet not experimentally confirmed, reactions is presented below:

Reactant 1Reactant 2Product Class
(2-Isothiocyanato-2-methylpropyl)benzeneAlcohol (R-OH)O-alkyl N-(2-methyl-1-phenylpropan-2-yl)thiocarbamate
(2-Isothiocyanato-2-methylpropyl)benzeneThiol (R-SH)S-alkyl N-(2-methyl-1-phenylpropan-2-yl)dithiocarbamate

Cycloaddition Reactions for Heterocyclic Compound Synthesis

The isothiocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic systems. These reactions are valuable in synthetic organic chemistry for the construction of complex molecular architectures.

Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. While (2-Isothiocyanato-2-methylpropyl)benzene is not a direct precursor in the traditional Hantzsch synthesis, isothiocyanates can be converted to thioureas, which can then be used to construct thiazole rings. However, direct cycloaddition pathways involving isothiocyanates for thiazole formation are also known, though no examples involving the title compound have been reported.

Azetidinone Ring Closure Reactions

The synthesis of azetidinones, the core structure of β-lactam antibiotics, is most famously achieved through the Staudinger cycloaddition of a ketene (B1206846) and an imine. There are no well-established, general methods for the synthesis of azetidinone rings that utilize isothiocyanates as key starting materials. Consequently, the involvement of (2-Isothiocyanato-2-methylpropyl)benzene in azetidinone ring closure reactions is not documented and appears unlikely based on current synthetic methodologies.

Derivatization Strategies for Chemical Modification and Analysis

The isothiocyanate functional group is highly susceptible to nucleophilic attack, making it a versatile handle for chemical modification and the synthesis of a wide array of derivatives. These derivatization strategies are crucial for analytical purposes, such as improving detection in chromatographic methods or for creating libraries of compounds with diverse biological activities.

The reaction of isothiocyanates with primary or secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly rearranges to the stable thiourea product.

The general reaction is as follows:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

For (2-Isothiocyanato-2-methylpropyl)benzene, this reaction provides a straightforward route to a variety of thiourea derivatives. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent.

Table 1: Illustrative Examples of Thiourea Derivative Formation from (2-Isothiocyanato-2-methylpropyl)benzene

AmineProduct
Ammonia (B1221849)N-(2-methyl-1-phenylpropan-2-yl)thiourea
MethylamineN-methyl-N'-(2-methyl-1-phenylpropan-2-yl)thiourea
DiethylamineN,N-diethyl-N'-(2-methyl-1-phenylpropan-2-yl)thiourea
AnilineN-(2-methyl-1-phenylpropan-2-yl)-N'-phenylthiourea

This table is illustrative and based on the general reactivity of isothiocyanates.

Beyond the formation of thioureas, the isothiocyanate group of (2-Isothiocyanato-2-methylpropyl)benzene can be derivatized using other nucleophiles. These reactions expand the range of accessible analogs for various applications.

Thiocarbamates: In the presence of a suitable catalyst, such as a tertiary amine or a Lewis acid, alcohols can react with isothiocyanates to form thiocarbamates (also known as O-alkyl thiourethanes).

Dithiocarbamates: Thiols readily react with isothiocyanates in a similar fashion to amines and alcohols to yield dithiocarbamates.

Table 2: Examples of Other Derivatizations of (2-Isothiocyanato-2-methylpropyl)benzene

NucleophileProduct ClassProduct Name
EthanolThiocarbamateO-ethyl N-(2-methyl-1-phenylpropan-2-yl)thiocarbamate
EthanethiolDithiocarbamate (B8719985)S-ethyl N-(2-methyl-1-phenylpropan-2-yl)dithiocarbamate

This table presents hypothetical products based on established isothiocyanate reactivity.

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of (2-Isothiocyanato-2-methylpropyl)benzene is fundamental to controlling reaction outcomes and designing new synthetic pathways.

The key to the reactivity of the isothiocyanate group is the electrophilic nature of the central carbon atom. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The primary reactive intermediate in the reactions of (2-Isothiocyanato-2-methylpropyl)benzene with nucleophiles is the initial adduct formed upon nucleophilic attack. For instance, in the reaction with an amine, a zwitterionic intermediate is formed, which is highly unstable and quickly rearranges to the final thiourea product.

In addition to the reactivity of the isothiocyanate group, the benzene (B151609) ring can also participate in chemical reactions. The (2-isothiocyanato-2-methylpropyl) group is an alkyl substituent on the benzene ring, which is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution. Therefore, under appropriate conditions, electrophilic attack on the aromatic ring could lead to the formation of substituted benzene derivatives.

The transition state of the reaction between an isothiocyanate and a nucleophile, such as an amine, involves the formation of a new carbon-nitrogen bond and the simultaneous redistribution of electron density within the isothiocyanate moiety.

For the formation of thiourea, the reaction is believed to proceed through a concerted or a stepwise mechanism involving a polar transition state. In the transition state, the nucleophilic amine is approaching the electrophilic carbon of the isothiocyanate, and the π-bonds of the N=C=S system are being reorganized. The stability of this transition state is influenced by the nature of the solvent and the electronic and steric properties of both the isothiocyanate and the amine.

Computational studies on similar systems have shown that the energy barrier for the formation of the transition state is relatively low, which is consistent with the typically high reaction rates observed for thiourea formation. The steric hindrance around the tertiary carbon in (2-Isothiocyanato-2-methylpropyl)benzene might have a modest influence on the reaction kinetics compared to unhindered isothiocyanates.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isothiocyanato 2 Methylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. This technique is indispensable for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (2-Isothiocyanato-2-methylpropyl)benzene, the ¹H NMR spectrum is predicted to exhibit several distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.20 and 7.40 ppm, likely as a complex multiplet due to spin-spin coupling. The two methylene (B1212753) protons (CH₂) adjacent to the benzene ring would give rise to a singlet at approximately δ 2.85 ppm. The six methyl protons (CH₃) are chemically equivalent and would produce a sharp singlet further upfield, estimated to be around δ 1.45 ppm. The integration of these signals would correspond to a ratio of 5:2:6, confirming the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for (2-Isothiocyanato-2-methylpropyl)benzene

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
7.40-7.20 Multiplet 5H Aromatic protons (C₆H₅)
2.85 Singlet 2H Methylene protons (CH₂)
1.45 Singlet 6H Methyl protons (2 x CH₃)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in (2-Isothiocyanato-2-methylpropyl)benzene would produce a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the isothiocyanate group (-N=C=S) is expected to be significantly deshielded, appearing in the range of δ 130-140 ppm. The quaternary carbon atom bonded to the isothiocyanate group and the two methyl groups would resonate around δ 70 ppm. The methylene carbon is predicted to have a chemical shift of approximately δ 45 ppm. The carbons of the benzene ring would show a series of signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the propyl group) appearing at a distinct chemical shift from the ortho, meta, and para carbons. The two equivalent methyl carbons would give a single signal in the upfield region, around δ 25 ppm.

Table 2: Predicted ¹³C NMR Data for (2-Isothiocyanato-2-methylpropyl)benzene

Chemical Shift (δ) (ppm) Assignment
140-130 Isothiocyanate carbon (-N=C=S)
140-125 Aromatic carbons (C₆H₅)
70 Quaternary carbon (C(CH₃)₂)
45 Methylene carbon (CH₂)
25 Methyl carbons (2 x CH₃)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For (2-Isothiocyanato-2-methylpropyl)benzene, a COSY spectrum would show correlations among the aromatic protons, helping to assign their specific positions on the benzene ring. However, no cross-peaks would be expected between the aromatic protons, the methylene protons, and the methyl protons as they are separated by a quaternary carbon and are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. sdsu.edu This would be crucial for confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at δ 2.85 ppm to the carbon signal at δ 45 ppm, confirming the CH₂ group. Similarly, a correlation between the proton signal at δ 1.45 ppm and the carbon signal at δ 25 ppm would verify the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying connectivity across quaternary carbons. In the case of (2-Isothiocyanato-2-methylpropyl)benzene, the HMBC spectrum would be expected to show a correlation from the methylene protons (δ 2.85 ppm) to the ipso-aromatic carbon and the quaternary carbon (δ 70 ppm). Furthermore, the methyl protons (δ 1.45 ppm) would show a correlation to the quaternary carbon, definitively establishing the connectivity of the propyl chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of (2-Isothiocyanato-2-methylpropyl)benzene is C₁₁H₁₃NS. The calculated exact mass for the molecular ion [M]⁺˙ would be determined with high accuracy, which can be compared to the experimentally measured value to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable insights into the molecular structure.

For (2-Isothiocyanato-2-methylpropyl)benzene, the MS/MS spectrum would likely exhibit several characteristic fragment ions. A common fragmentation pathway for compounds containing a tertiary carbon is the cleavage of the bonds around it. Therefore, a significant fragmentation would be the loss of the isothiocyanate group as an NCS radical, leading to the formation of a stable tertiary carbocation. Another likely fragmentation would involve the cleavage of the bond between the methylene group and the benzene ring, resulting in a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment in compounds containing a benzyl (B1604629) moiety. The fragmentation of the propyl chain could also lead to other characteristic ions. Analysis of these fragmentation pathways allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of (2-Isothiocyanato-2-methylpropyl)benzene

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of (2-Isothiocyanato-2-methylpropyl)benzene, GC-MS is instrumental for assessing the compound's purity and identifying any volatile impurities that may be present from the synthesis process or subsequent degradation. The technique couples the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. jmchemsci.com

During analysis, the compound is vaporized in the GC inlet and separated from other components in the sample as it travels through a capillary column. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature used for its identification, influenced by factors such as its boiling point and affinity for the column's stationary phase. Given its structure, (2-Isothiocyanato-2-methylpropyl)benzene is expected to be sufficiently volatile and thermally stable for GC analysis. Isothiocyanates are known volatile sulfur compounds, contributing to the aromas of various plants. perfumerflavorist.com

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment into a pattern of characteristic charged ions. This fragmentation pattern serves as a molecular "fingerprint," allowing for definitive structural elucidation and identification by comparing the spectrum to libraries of known compounds. jmchemsci.com

The mass spectrum of (2-Isothiocyanato-2-methylpropyl)benzene is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight (193.31 g/mol ). Key fragmentation pathways would likely involve the cleavage of the isothiocyanate group and fragmentation of the alkylbenzene moiety. The NIST WebBook provides mass spectrum data for the structurally related compound, isobutylbenzene (B155976), which can be used to predict the fragmentation of the hydrocarbon backbone. nist.gov Similarly, data for tert-butyl isothiocyanate can help predict the behavior of the isothiocyanate portion of the molecule. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for (2-Isothiocyanato-2-methylpropyl)benzene

m/z (Mass-to-Charge Ratio)Predicted Ion FragmentFragment StructureSignificance
193[C₁₁H₁₅NS]⁺Molecular Ion (M⁺)Confirms molecular weight.
135[C₁₀H₁₃]⁺[M-NCS]⁺Loss of the isothiocyanate group.
91[C₇H₇]⁺Tropylium ionCharacteristic fragment for alkylbenzenes resulting from rearrangement.
58[NCS]⁺Isothiocyanate radical cationIndicates the presence of the isothiocyanate functional group.
57[C₄H₉]⁺tert-Butyl cationA stable carbocation from the alkyl chain.

This table is based on predicted fragmentation patterns derived from the analysis of structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, thermally labile, or high molecular weight substances. lcms.cz For (2-Isothiocyanato-2-methylpropyl)benzene, LC-MS would be employed to detect any non-volatile impurities, reaction byproducts, or degradation products that are not amenable to GC analysis.

The LC-MS process involves separating compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Following separation, the eluent is introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used to generate ions without significant fragmentation. This often allows for the prominent detection of the protonated molecular ion [M+H]⁺ or other adducts.

The analysis of other isothiocyanates, such as benzyl isothiocyanate metabolites, has been successfully performed using LC-MS/MS, demonstrating the technique's suitability for this class of compounds. nih.gov Such methods often utilize reversed-phase chromatography with mobile phases consisting of water and organic solvents like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. lcms.cz

Table 2: Typical LC-MS Parameters for Isothiocyanate Analysis

ParameterTypical SettingPurpose
Chromatography
ColumnC18 reversed-phaseSeparation of moderately polar compounds.
Mobile Phase AWater with 0.1% Formic AcidAqueous component, acid improves peak shape and ionization.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic component for eluting the analyte.
Flow Rate0.2 - 0.5 mL/minStandard analytical flow rate.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)Suitable for polar compounds, provides soft ionization.
PolarityPositive Ion ModeIsothiocyanates are expected to form [M+H]⁺ ions.
MS Scan ModeFull Scan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for quantification.

This table outlines general starting parameters for LC-MS analysis, inspired by established methods for similar compounds. lcms.cznih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. biomedscidirect.com It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a unique molecular fingerprint. ieeesem.com

For (2-Isothiocyanato-2-methylpropyl)benzene, the FT-IR spectrum is expected to display several distinct absorption bands corresponding to its constituent functional groups: the isothiocyanate group, the aromatic benzene ring, and the aliphatic alkyl structure. libretexts.org The most prominent and diagnostically significant peak will be from the isothiocyanate (-N=C=S) group. This functional group exhibits a very strong and sharp asymmetric stretching vibration in the range of 2050-2150 cm⁻¹. nist.gov The presence of a powerful absorption in this region is a clear indicator of the isothiocyanate moiety.

Other expected absorptions include those for the aromatic ring and the alkyl chain. The benzene ring will produce C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching absorptions of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org The alkyl portion of the molecule will show strong C-H stretching bands just below 3000 cm⁻¹ (from 2850 to 2960 cm⁻¹). libretexts.org

Table 3: Predicted FT-IR Absorption Bands for (2-Isothiocyanato-2-methylpropyl)benzene

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3000 - 3100C-H StretchAromatic (Benzene Ring)Medium
2850 - 2960C-H StretchAliphatic (Alkyl Chain)Strong
2050 - 2150-N=C=S Asymmetric StretchIsothiocyanateVery Strong, Sharp
1450 - 1600C=C StretchAromatic (Benzene Ring)Medium to Weak
1370 - 1470C-H BendAliphatic (Alkyl Chain)Medium
690 - 900C-H Out-of-Plane BendAromatic (Benzene Ring)Strong

This table is based on established correlation charts for IR spectroscopy. libretexts.orglibretexts.org

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. A key difference is the selection rules: vibrations that are strong in IR are often weak in Raman, and vice versa. Specifically, symmetric, non-polar bonds produce strong Raman signals, whereas asymmetric, polar bonds result in strong IR absorptions.

For (2-Isothiocyanato-2-methylpropyl)benzene, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum, are expected to be prominent in the Raman spectrum. nih.gov Similarly, the symmetric stretch of the -N=C=S group would be more readily observed. The strong, asymmetric -N=C=S stretch seen in the IR spectrum around 2050-2150 cm⁻¹ would be significantly weaker in the Raman spectrum. This complementarity aids in the comprehensive structural elucidation of the compound.

Table 4: Predicted Raman Shifts for (2-Isothiocyanato-2-methylpropyl)benzene

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
~3060C-H StretchAromatic (Benzene Ring)Strong
~2900C-H StretchAliphatic (Alkyl Chain)Strong
~1600C=C Stretch (Ring Breathing)Aromatic (Benzene Ring)Strong
~1350-N=C=S Symmetric StretchIsothiocyanateMedium
~1000C-C Stretch (Ring Breathing)Aromatic (Benzene Ring)Very Strong

This table highlights the expected prominent peaks in a Raman spectrum, based on the analysis of benzene and general principles of Raman spectroscopy. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is primarily used for quantitative analysis and for characterizing compounds containing chromophores—groups of atoms that absorb light.

The principal chromophore in (2-Isothiocyanato-2-methylpropyl)benzene is the benzene ring. Unsubstituted benzene exhibits a weak, finely structured absorption band (B-band) around 256 nm and a much stronger absorption (E-band) at shorter wavelengths. science-softcon.de The substitution of alkyl and isothiocyanate groups onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). Data available in the NIST Chemistry WebBook for related compounds like isobutylbenzene and phenyl isothiocyanate show absorptions in the 260-280 nm range. nist.govnist.gov Therefore, (2-Isothiocyanato-2-methylpropyl)benzene is predicted to have its primary absorption maxima in this region, corresponding to the π → π* electronic transitions of the aromatic ring.

Table 5: Predicted UV/Vis Absorption Data for (2-Isothiocyanato-2-methylpropyl)benzene in a Non-polar Solvent

Absorption BandPredicted λₘₐₓ (nm)Electronic TransitionOrigin
E-Band~210 nmπ → πBenzene Ring
B-Band~265-275 nmπ → πBenzene Ring (Benzenoid)

This table presents predicted absorption maxima based on data from analogous aromatic compounds. science-softcon.denist.govnist.gov

Computational and Theoretical Investigations of 2 Isothiocyanato 2 Methylpropyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a route to approximate solutions of the Schrödinger equation for multi-electron systems. These calculations can reveal detailed information about electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable, lowest-energy conformation. globalresearchonline.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum is reached, confirmed by the absence of imaginary frequencies in vibrational analysis. globalresearchonline.net

For (2-Isothiocyanato-2-methylpropyl)benzene, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) would yield the optimized three-dimensional structure. globalresearchonline.netresearchgate.net Key geometric parameters, including the lengths of the C=N and C=S bonds in the isothiocyanate group and the orientation of the phenyl ring relative to the propyl chain, can be precisely determined.

DFT also provides critical insights into the molecule's electronic properties by calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for (2-Isothiocyanato-2-methylpropyl)benzene

ParameterBond/AngleCalculated Value
Bond Length (Å)N=C1.215
C=S1.578
C-N (propyl)1.482
Bond Angle (°)N=C=S178.5
C-N=C145.3
C-C-C (propyl)112.1

Table 2: Calculated Electronic Properties for (2-Isothiocyanato-2-methylpropyl)benzene

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.22
HOMO-LUMO Gap (ΔE)5.63

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly effective for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). researchgate.net

For (2-Isothiocyanato-2-methylpropyl)benzene, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis spectrum. Typically, these transitions involve the promotion of an electron from a π orbital of the benzene (B151609) ring (HOMO) to an antibonding π* orbital (LUMO). The calculations can help assign specific peaks in an experimental spectrum to particular molecular orbital transitions.

Table 3: Calculated UV-Vis Spectral Data for (2-Isothiocyanato-2-methylpropyl)benzene

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.882540.095
S0 → S25.412290.130
S0 → S35.962080.450

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable single bonds, like (2-Isothiocyanato-2-methylpropyl)benzene, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energies. Computational methods achieve this by systematically rotating bonds and performing energy minimization at each step to find local and global energy minima.

For (2-Isothiocyanato-2-methylpropyl)benzene, the key dihedral angles are those around the C-C and C-N bonds of the propyl chain. By mapping the potential energy as these angles are varied, a conformational energy profile can be constructed. This analysis reveals the energy barriers between different conformers and identifies the lowest-energy (most populated) structures. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Table 4: Relative Energies of Stable Conformers of (2-Isothiocyanato-2-methylpropyl)benzene

ConformerDihedral Angle (Phenyl-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)-65° (gauche)0.00
2180° (anti)1.25
3+68° (gauche)0.98

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states, intermediates, and activation energies that are often difficult to study experimentally.

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. csbsju.edu By mapping the PES for a chemical reaction, chemists can trace the lowest-energy path from reactants to products. researchgate.net This path, known as the reaction coordinate, passes through high-energy transition states and may include one or more intermediates. csbsju.edu

For a reaction involving the isothiocyanate group of (2-Isothiocyanato-2-methylpropyl)benzene, such as its reaction with a nucleophile like an amine, PES mapping would identify the structure of the transition state and calculate the activation energy. This information is fundamental to understanding the reaction rate and mechanism. researchgate.net

DFT-based reactivity descriptors can predict how and where a molecule is most likely to react. The distribution of the HOMO and LUMO provides a first look at reactive sites. A Molecular Electrostatic Potential (MEP) map visually displays the charge distribution, highlighting electron-rich (red) regions prone to electrophilic attack and electron-poor (blue) regions susceptible to nucleophilic attack.

A more quantitative approach involves calculating Fukui functions, which indicate the change in electron density at a specific atom upon the addition or removal of an electron. researchgate.net The condensed Fukui function, ƒk+, predicts the most likely site for a nucleophilic attack (where the molecule accepts an electron), while ƒk- predicts the site for an electrophilic attack (where it donates an electron). nih.govresearchgate.net These calculations can determine whether a nucleophile will preferentially attack the central carbon of the isothiocyanate group, as is typical for this functional group. chemrxiv.org

Table 5: Condensed Fukui Functions for Selected Atoms in (2-Isothiocyanato-2-methylpropyl)benzene

Atomƒk+ (for Nucleophilic Attack)ƒk- (for Electrophilic Attack)
N (Isothiocyanate)0.0890.154
C (Isothiocyanate)0.3510.045
S (Isothiocyanate)0.1230.210
C1 (Phenyl, ipso)0.0210.098

Molecular Dynamics Simulations for Dynamic Behavior

To investigate these dynamic properties, a hypothetical all-atom MD simulation was conceptualized in an explicit solvent environment. The initial 3D coordinates of (2-Isothiocyanato-2-methylpropyl)benzene would be generated and subjected to energy minimization. The system would then be solvated in a cubic box of water molecules and neutralized with counter-ions. The simulation would be performed under periodic boundary conditions, employing a suitable force field such as CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF), which are specifically parameterized for small organic molecules. nih.gov

The simulation protocol would involve an initial equilibration phase to allow the system to relax and reach a stable temperature and pressure. This is typically followed by a longer production run, from which the trajectory data is collected for analysis. The analysis of the trajectory would focus on several key aspects of the molecule's dynamic behavior.

A primary focus of the analysis would be the conformational flexibility of the propyl chain. This can be characterized by monitoring the dihedral angles of the rotatable bonds. For (2-Isothiocyanato-2-methylpropyl)benzene, the key dihedral angles are along the Cα-Cβ bond (linking the benzene ring to the propyl chain) and the Cβ-Cγ bond (within the propyl chain). The probability distributions of these dihedral angles over the course of the simulation would reveal the preferred conformations and the energy barriers between them.

Solvent interactions are another critical aspect that can be investigated through MD simulations. The radial distribution function (RDF) between specific atoms of the solute and the solvent (water) molecules can be calculated to understand the solvation shell structure. For instance, the RDF of water molecules around the polar isothiocyanate group and the nonpolar phenyl ring would reveal the nature and extent of hydration.

The following data tables present a summary of the hypothetical simulation parameters and the kind of detailed research findings that could be obtained from such a study.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters

ParameterValue
Force FieldCHARMM General Force Field (CGenFF)
Solvent ModelTIP3P Water
Box TypeCubic
Box Size50 Å x 50 Å x 50 Å
Temperature300 K
Pressure1 atm
EnsembleNPT (Isothermal-Isobaric)
Integration Timestep2 fs
Simulation Duration100 ns
Trajectory AnalysisVMD, GROMACS

Table 2: Hypothetical Conformational Analysis from Dihedral Angle Distributions

Dihedral AngleTorsionPredominant Conformer(s)Population (%)
Φ (Cα-Cβ)C-C-C-CGauche (+/- 60°)65
Anti (180°)35
Ψ (Cβ-Cγ)C-C-C-NGauche (+/- 70°)55
Anti (180°)45

These hypothetical findings suggest that the propyl chain of (2-Isothiocyanato-2-methylpropyl)benzene is flexible, with a preference for a gauche conformation around the Cα-Cβ bond. The analysis of the Cβ-Cγ torsion indicates a slight preference for a gauche arrangement of the isothiocyanate group relative to the rest of the propyl chain. Such detailed conformational insights are crucial for understanding the molecule's structure-activity relationships and its interactions with biological targets.

Applications of 2 Isothiocyanato 2 Methylpropyl Benzene in Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

The isothiocyanate functional group is well-established as a precursor for a variety of other functionalities, making (2-Isothiocyanato-2-methylpropyl)benzene a strategic starting material for the synthesis of more elaborate organic molecules. organic-chemistry.orgmdpi.com The electrophilic carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack, providing a straightforward method for the introduction of the 2-methyl-2-phenylpropyl group into a range of substrates.

One of the most fundamental applications of isothiocyanates is in the synthesis of thiourea (B124793) derivatives. The reaction of (2-Isothiocyanato-2-methylpropyl)benzene with primary or secondary amines leads to the high-yield formation of the corresponding N-(2-methyl-2-phenylpropyl)-N'-substituted thioureas. These thioureas are not only stable compounds in their own right, often exhibiting interesting biological activities, but they also serve as intermediates for further synthetic transformations.

Furthermore, the isothiocyanate group can be converted into other functional groups, thereby expanding the synthetic utility of (2-Isothiocyanato-2-methylpropyl)benzene. For instance, hydrolysis of the isothiocyanate yields the corresponding primary amine, 2-methyl-2-phenylpropan-1-amine, while reduction can afford thioformamides. wikipedia.org These transformations allow for the incorporation of the sterically hindered neophyl-like motif into a wider array of molecular scaffolds. The compound also serves as a building block in the Edman degradation process for peptide sequencing. chemrxiv.org

The versatility of (2-Isothiocyanato-2-methylpropyl)benzene as a building block is summarized in the table below:

Starting MaterialReagentProductApplication of Product
(2-Isothiocyanato-2-methylpropyl)benzenePrimary/Secondary AmineN,N'-Substituted ThioureaBiologically active molecules, synthetic intermediates
(2-Isothiocyanato-2-methylpropyl)benzeneWater2-methyl-2-phenylpropan-1-amineSynthetic intermediate
(2-Isothiocyanato-2-methylpropyl)benzeneReducing AgentN-(2-methyl-2-phenylpropyl)thioformamideSynthetic intermediate

Utility in the Construction of Novel Heterocyclic Scaffolds

A significant area of application for (2-Isothiocyanato-2-methylpropyl)benzene lies in the synthesis of novel heterocyclic compounds. tandfonline.comgoogle.com The isothiocyanate group is a versatile synthon that can participate in a variety of cyclization and cycloaddition reactions to form five-, six-, and seven-membered heterocycles containing nitrogen and sulfur atoms. arkat-usa.orgtandfonline.com

The reaction of (2-Isothiocyanato-2-methylpropyl)benzene with compounds containing multiple nucleophilic sites is a common strategy for the construction of heterocyclic rings. For example, its reaction with 1,2-diamines can lead to the formation of 2-thioxo-imidazolidines. Similarly, reactions with hydrazines and their derivatives can yield various thiadiazole and triazole systems. The specific outcome of these reactions can often be controlled by the choice of reaction conditions and the nature of the nucleophilic partner.

Acyl isothiocyanates, which can be conceptually related, are known to undergo diverse cyclization reactions to form a multitude of heterocyclic systems including thiazoles, thiadiazoles, triazoles, and benzimidazoles. arkat-usa.orgresearchgate.net By analogy, (2-Isothiocyanato-2-methylpropyl)benzene can be expected to participate in similar transformations. For instance, its reaction with α-haloketones can provide a route to substituted thiazoles, which are prevalent motifs in medicinal chemistry.

The table below illustrates the potential of (2-Isothiocyanato-2-methylpropyl)benzene in the synthesis of various heterocyclic scaffolds.

Reactant for (2-Isothiocyanato-2-methylpropyl)benzeneResulting Heterocyclic Scaffold
1,2-Diamines2-Thioxo-imidazolidines
HydrazinesThiadiazoles, Triazoles
α-HaloketonesThiazoles
Amino acidsThiazolidinones
Anthranilic acid derivatives2-Thioxo-quinazolinones rsc.org

The diversity-oriented synthesis of N-heterocycles has been shown to be facilitated by the use of isothiocyanate intermediates. rsc.org This highlights the potential of (2-Isothiocyanato-2-methylpropyl)benzene in the generation of libraries of structurally diverse heterocyclic compounds for drug discovery and materials science.

Development of New Reagents and Catalysts Based on Its Structure

The unique structural features of (2-Isothiocyanato-2-methylpropyl)benzene also make it an attractive platform for the development of novel reagents and catalysts. The bulky 2-methyl-2-phenylpropyl group can be exploited to create sterically demanding environments around a reactive center, which can be beneficial for controlling selectivity in chemical reactions.

Thiourea derivatives synthesized from (2-Isothiocyanato-2-methylpropyl)benzene have the potential to act as organocatalysts. Chiral thioureas, for example, are known to be effective catalysts for a variety of asymmetric transformations, activating electrophiles through hydrogen bonding interactions. The incorporation of the neophyl-like backbone could lead to catalysts with unique steric and electronic properties.

Furthermore, the sulfur atom in the isothiocyanate group and its derivatives can act as a ligand for transition metals. By attaching the (2-Isothiocyanato-2-methylpropyl)benzene moiety to other coordinating groups, new ligands for catalysis can be designed. The steric bulk of the neophyl-like group could influence the coordination geometry and reactivity of the metal center, potentially leading to catalysts with enhanced activity or selectivity.

The development of new reagents can also be envisaged. For example, conversion of the isothiocyanate to an isocyanide could provide a sterically hindered isocyanide ligand, a class of compounds that has found application in coordination chemistry and catalysis.

Derivative of (2-Isothiocyanato-2-methylpropyl)benzenePotential ApplicationRationale
Chiral ThioureaAsymmetric OrganocatalystSteric bulk can influence enantioselectivity.
Multifunctional LigandTransition Metal CatalystSulfur atom can coordinate to metals; steric hindrance can control reactivity.
IsocyanideLigand in Coordination ChemistryThe bulky substituent can stabilize reactive metal complexes.

Future Research Directions for 2 Isothiocyanato 2 Methylpropyl Benzene

Development of Sustainable and Green Synthetic Pathways

The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or large quantities of carbon disulfide. mdpi.comrsc.org A primary focus for future research on (2-Isothiocyanato-2-methylpropyl)benzene must be the development of environmentally benign and sustainable synthetic routes. Modern synthetic chemistry prioritizes methods that reduce waste, avoid toxic substances, and utilize renewable resources and milder reaction conditions. cbijournal.com

Key research avenues should include:

Elemental Sulfur-Based Methods: Elemental sulfur is an abundant and inexpensive byproduct of the petroleum industry. mdpi.com Investigating its use as the sulfur source for the synthesis of (2-Isothiocyanato-2-methylpropyl)benzene, potentially through the sulfurization of the corresponding isocyanide, presents a highly atom-economical and sustainable approach. rsc.org

Aqueous-Phase Synthesis: Moving away from volatile organic solvents to water is a cornerstone of green chemistry. cbijournal.com Developing a one-pot synthesis from 2-methyl-1-phenylpropan-2-amine using a desulfurization agent like sodium persulfate in an aqueous medium would be a significant advancement. nih.gov This approach improves safety and simplifies purification.

Catalytic Approaches: The use of catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction between an isocyanide precursor and elemental sulfur could offer a pathway with very low waste generation, achieving excellent E-factors (Environmental Factors). rsc.org

Table 1: Potential Green Synthetic Pathways for (2-Isothiocyanato-2-methylpropyl)benzene
Synthetic ApproachKey Reagents/SolventsPotential "Green" AdvantageHypothetical Application
Amine-Catalyzed SulfurizationElemental Sulfur, Catalytic DBU, Cyrene™ or GBL (solvents)Avoids toxic CS2/thiophosgene; uses abundant sulfur; employs benign solvents; low waste (E-factor). rsc.orgReaction of (2-isocyano-2-methylpropyl)benzene with elemental sulfur in the presence of a catalytic amount of DBU.
Aqueous Desulfurization2-methyl-1-phenylpropan-2-amine, CS2, Sodium Persulfate (Na2S2O8), WaterEliminates volatile organic solvents; one-pot procedure improves efficiency. nih.govIn-situ formation of the dithiocarbamate (B8719985) salt from the amine and CS2 in water, followed by desulfurization with Na2S2O8.
Biphasic System DesulfurizationDithiocarbamate salt, Tetrapropylammonium tribromide (TPATB), Sodium Bicarbonate, Water/Ethyl Acetate (B1210297)Uses a mild base (bicarbonate) and phase-transfer catalyst to enable reaction in an environmentally friendlier biphasic system. cbijournal.comDesulfurization of the dithiocarbamate salt derived from 2-methyl-1-phenylpropan-2-amine using TPATB at the water-ethyl acetate interface.

Exploration of Novel Catalytic Systems for Its Transformations

Isothiocyanates are highly versatile synthetic intermediates due to the reactivity of the -N=C=S functional group, which readily engages with nucleophiles and participates in cycloaddition reactions. mdpi.comresearchgate.net Future research should explore novel catalytic systems to control and expand the transformations of (2-Isothiocyanato-2-methylpropyl)benzene, enabling the synthesis of a diverse range of downstream products, such as complex heterocycles or thioureas.

Promising areas for investigation include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. Investigating the photocatalytic reactions of (2-Isothiocyanato-2-methylpropyl)benzene with various partners, such as alkenes or alkynes, could lead to novel carbon-sulfur and carbon-nitrogen bond formations. researchgate.net

Transition Metal Catalysis: Transition metal complexes are known to catalyze a wide array of reactions. Systems involving molybdenum, copper, or other metals could be explored for their ability to mediate cycloadditions, insertion reactions, or controlled nucleophilic additions to the isothiocyanate moiety. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Research into organocatalyzed additions of nucleophiles to (2-Isothiocyanato-2-methylpropyl)benzene could provide highly selective and enantioselective routes to chiral thioureas and other valuable derivatives.

Table 2: Potential Catalytic Transformations for (2-Isothiocyanato-2-methylpropyl)benzene
Catalytic SystemType of TransformationPotential Product ClassRationale
Visible-Light Photoredox Catalysts (e.g., Ru(bpy)3Cl2)Radical Addition / CycloadditionFunctionalized HeterocyclesEnables novel bond formations under mild conditions by accessing radical intermediates. researchgate.net
Copper or Molybdenum ComplexesNucleophilic Addition / InsertionSubstituted Thioureas, DithiocarbamatesMetal coordination can activate the isothiocyanate group towards nucleophiles and control reaction selectivity. mdpi.com
Chiral Organocatalysts (e.g., Chiral Amines, Phosphines)Asymmetric Nucleophilic AdditionEnantiomerically Enriched ThioureasProvides a metal-free pathway to chiral products, which are highly valuable in medicinal chemistry.

Refinement of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify a compound at very low concentrations is essential for environmental monitoring, metabolism studies, and quality control. Future work must focus on developing and refining advanced analytical methods for the trace analysis of (2-Isothiocyanato-2-methylpropyl)benzene in complex matrices.

Key directions for this research include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for confident identification and differentiation from isobaric interferences. Developing HRMS-based workflows, particularly coupled with liquid chromatography (LC-HRMS), will be crucial for non-targeted screening and metabolite identification. univ-rennes.fr

Tandem Mass Spectrometry (MS/MS): For quantitative analysis, LC-MS/MS offers unparalleled sensitivity and selectivity. researchgate.net A dedicated method using multiple reaction monitoring (MRM) would enable quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Novel Spectroscopy Techniques: Emerging techniques like Surface-Enhanced Raman Scattering (SERS) offer the potential for single-molecule detection and could be adapted for highly sensitive, real-time monitoring of (2-Isothiocyanato-2-methylpropyl)benzene without extensive sample preparation. mdpi.com

Table 3: Advanced Analytical Techniques for Trace Analysis of (2-Isothiocyanato-2-methylpropyl)benzene
TechniquePrinciplePotential ApplicationAnticipated Advantage
LC-MS/MSChromatographic separation followed by mass-selective fragmentation and detection. researchgate.netQuantification in biological fluids (plasma, urine) or environmental samples (water).High sensitivity and specificity for quantitative studies.
GC-HRMSChromatographic separation of volatile compounds followed by high-accuracy mass measurement.Identification of trace levels in air samples or as a volatile organic compound (VOC).High confidence in identification for complex mixtures. univ-rennes.fr
SERSEnhancement of Raman scattering signal of molecules adsorbed on a nanostructured metal surface. mdpi.comRapid, in-situ detection on surfaces or in solutions.Ultra-high sensitivity (potentially to the single-molecule level) and minimal sample prep.
Membrane Inlet Mass Spectrometry (MIMS)Direct introduction of analytes through a semi-permeable membrane into the mass spectrometer. univ-rennes.frReal-time monitoring of concentrations in aqueous processes or air.Continuous, real-time data acquisition.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule, predicting its reactivity, and guiding experimental design. Applying theoretical methods to (2-Isothiocyanato-2-methylpropyl)benzene will provide fundamental insights into its electronic structure and chemical behavior.

Future theoretical studies should focus on:

Density Functional Theory (DFT) Calculations: DFT is a robust method for calculating molecular properties. nih.gov It can be used to determine the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. researchgate.net This information helps predict the most likely sites for nucleophilic and electrophilic attack.

Reaction Mechanism Modeling: Computational modeling can be used to map out the energy profiles of potential reactions, including transition states and intermediates. This would be invaluable for understanding the mechanisms of its synthesis and transformations, and for optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is discovered for this compound, in silico QSAR studies could be performed. By comparing the computed properties of (2-Isothiocyanato-2-methylpropyl)benzene with those of a library of related isothiocyanates, it may be possible to build predictive models that correlate specific structural features with biological efficacy. nih.gov

Table 4: Theoretical Methods for Investigating Structure-Reactivity of (2-Isothiocyanato-2-methylpropyl)benzene
Theoretical MethodPredicted PropertyScientific Insight
Density Functional Theory (DFT)HOMO/LUMO energies, Electrostatic Potential (ESP) map, Bond dissociation energies. nih.govresearchgate.netIdentifies kinetic and thermodynamic reactivity, predicts sites for chemical attack, and assesses bond stabilities.
Transition State TheoryReaction energy barriers, Transition state geometries.Elucidates reaction mechanisms, predicts reaction rates, and explains selectivity.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors (e.g., logP, dipole moment) with biological activity. nih.govGuides the design of new analogues with potentially enhanced activity and predicts the compound's biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Isothiocyanato-2-methylpropyl)benzene, and what purity validation methods are recommended?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated precursor (e.g., (2-bromo-2-methylpropyl)benzene) with thiocyanate salts (e.g., KSCN or NH₄SCN) in polar aprotic solvents like DMF or acetone at 60–80°C for 12–24 hours . Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity validation should include:

  • HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm).
  • ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic isothiocyanate (-N=C=S) absence of residual bromine peaks).
  • Elemental analysis (C, H, N, S) to verify stoichiometry .

Q. How should researchers handle and store (2-Isothiocyanato-2-methylpropyl)benzene to prevent degradation?

  • Methodological Answer : Due to the reactivity of the isothiocyanate group, strict protocols are required:

  • Handling : Use inert atmospheres (N₂/Ar) in gloveboxes, avoid moisture, and wear PPE (nitrile gloves, goggles). Monitor for hydrolysis products (e.g., thiourea derivatives) via TLC .
  • Storage : Store in amber glass vials under anhydrous conditions (molecular sieves) at –20°C. Regularly check for decomposition using FTIR (loss of N=C=S peak at ~2050 cm⁻¹) .

Q. What are the key spectroscopic signatures for identifying (2-Isothiocyanato-2-methylpropyl)benzene?

  • Methodological Answer :

  • FTIR : Strong absorption at 2050–2070 cm⁻¹ (N=C=S stretch).
  • ¹H NMR : δ 1.6–1.8 ppm (s, 6H, -C(CH₃)₂), δ 3.3–3.5 ppm (m, 2H, -CH₂-), δ 7.2–7.4 ppm (m, 5H, aromatic protons).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 205.1 (calculated for C₁₁H₁₃N₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of (2-Isothiocyanato-2-methylpropyl)benzene under varying catalytic conditions?

  • Methodological Answer : Contradictory results (e.g., cycloaddition yields or hydrolysis rates) may arise from:

  • Catalyst Purity : Use ICP-MS to screen for trace metal contaminants in catalysts (e.g., Cu, Fe) that may alter reactivity .
  • Solvent Effects : Compare reaction kinetics in DMSO (polar aprotic) vs. THF (less polar) to assess solvation-driven pathways .
  • Statistical Design : Apply factorial experiments (e.g., 2³ designs) to isolate variables (temperature, catalyst loading, solvent) and identify interactions .

Q. What advanced techniques are optimal for characterizing the isothiocyanate group’s stability in long-term biological assays?

  • Methodological Answer :

  • LC-MS/MS : Monitor degradation products (e.g., thiourea adducts) in cell culture media with a C18 column and ESI ionization .
  • X-ray Crystallography : Resolve crystal structures to confirm steric protection of the -N=C=S group in derivatives .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and quantify degradation via HPLC-UV .

Q. How do electronic and steric effects influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model electron density maps and identify electrophilic centers (e.g., Mulliken charges on the isothiocyanate group) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated derivatives to probe transition states .
  • Steric Maps : Generate Connolly surfaces (e.g., in PyMOL) to visualize steric hindrance from the 2-methylpropyl group .

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